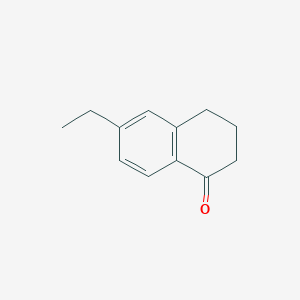

6-ethyl-3,4-dihydronaphthalen-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-ethyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C12H14O/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13/h6-8H,2-5H2,1H3 |

InChI Key |

ARJDKNLLBFEQMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)CCC2 |

Origin of Product |

United States |

Chemical and Physical Properties

6-Ethyl-3,4-dihydronaphthalen-1(2H)-one is a derivative of the parent compound 1-tetralone (B52770). wikipedia.org The presence of the ethyl group at the 6-position on the aromatic ring influences its physical and spectroscopic properties. While extensive experimental data for this specific derivative is not widely published, its fundamental properties can be established.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 22531-06-2 tci-chemical-trading.comchemsrc.comguidechem.comlookchem.comcymitquimica.com |

| Molecular Formula | C₁₂H₁₄O tci-chemical-trading.com |

| Molecular Weight | 174.24 g/mol tci-chemical-trading.com |

This table summarizes the basic chemical identifiers for this compound.

Synthesis of 6 Ethyl 3,4 Dihydronaphthalen 1 2h One

The synthesis of substituted 1-tetralones is well-established in organic chemistry, with several reliable methods available. semanticscholar.orgorganic-chemistry.org The most common and industrially relevant approach involves a sequence of Friedel-Crafts acylation, a reduction reaction, and an intramolecular cyclization.

A plausible and efficient route to 6-ethyl-3,4-dihydronaphthalen-1(2H)-one begins with ethylbenzene (B125841) as the starting material. The general steps are:

Friedel-Crafts Acylation: Ethylbenzene undergoes Friedel-Crafts acylation with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). semanticscholar.orgwikipedia.org This reaction typically forms 4-(4-ethylphenyl)-4-oxobutanoic acid.

Reduction of the Ketone: The keto group in the butanoic acid derivative is reduced to a methylene (B1212753) group. A common method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Intramolecular Cyclization: The resulting 4-(4-ethylphenyl)butanoic acid is then cyclized under acidic conditions. Polyphosphoric acid (PPA) or Eaton's reagent are often used to promote this intramolecular Friedel-Crafts acylation, which closes the second ring to yield the final product, this compound. chemicalbook.comsemanticscholar.org

| Synthetic Strategy | Key Reactions | Precursors | Advantages |

|---|---|---|---|

| Classical Friedel-Crafts Route | Acylation, Reduction, Cyclization semanticscholar.org | Aromatic hydrocarbon, Succinic anhydride | High availability of starting materials, scalable. nih.gov |

| Heck Reaction Approach | Palladium-catalyzed C-C bond formation tandfonline.com | Substituted benzyl (B1604629) halide, Acrylate ester | Milder conditions for some substrates. |

| Cascade Reactions | Diels-Alder or other pericyclic reactions nih.gov | In-situ generated dienes and dienophiles | Rapid construction of the bicyclic core. |

This table compares common synthetic strategies for preparing substituted 1-tetralone (B52770) derivatives.

Applications in Organic Synthesis

Established Synthetic Routes to the 3,4-Dihydronaphthalen-1(2H)-one Core

The 3,4-dihydronaphthalen-1(2H)-one, or tetralone, scaffold is a common structural motif in organic synthesis, and numerous methods have been developed for its construction. These routes often focus on forming the six-membered saturated ring fused to the benzene (B151609) ring.

Cyclization Reactions in the Formation of the Tetralone Moiety

Intramolecular cyclization is a cornerstone of tetralone synthesis. A prevalent method involves the acid-catalyzed cyclization of 4-phenylbutanoic acid. This reaction proceeds by protonation of the carboxylic acid, followed by an intramolecular electrophilic attack on the aromatic ring to form the new six-membered ring. nih.gov Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used catalysts for this transformation.

Another innovative approach is the metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids or esters. This one-pot method demonstrates broad substrate generality and good functional group tolerance, providing an efficient pathway to tetralone derivatives under simple reaction conditions. researchgate.netwikipedia.org Additionally, Brønsted acid-mediated cyclizations of siloxyalkynes with arenes have been shown to afford substituted tetralone derivatives, highlighting the versatility of cyclization strategies. organic-chemistry.org

Friedel-Crafts Acylation Strategies and Variations

Intramolecular Friedel-Crafts acylation is one of the most classic and widely utilized methods for synthesizing the tetralone core. researchgate.net This reaction typically starts with 4-phenylbutanoyl chloride, which cyclizes in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The use of the acid chloride is often preferred over the corresponding carboxylic acid as it can lead to significantly shorter reaction times.

The Haworth reaction, a variant of Friedel-Crafts acylation, provides a two-step route to the necessary precursor. It begins with the acylation of an aromatic compound (like benzene) with a cyclic anhydride (B1165640), such as succinic anhydride, to form a benzoylpropanoic acid. Following a reduction of the ketone (e.g., Clemmensen reduction), the resulting 4-phenylbutanoic acid can then undergo intramolecular Friedel-Crafts acylation to yield the tetralone. askfilo.com

Modern variations have sought to improve the environmental footprint and catalytic efficiency of this reaction. Catalytic amounts of Lewis acids such as bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] or various metal triflates can effectively promote the cyclization of 4-arylbutyric acids. researchgate.net Furthermore, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been found to promote the intramolecular acylation of arylalkyl acid chlorides without the need for an additional catalyst. organic-chemistry.org

| Starting Material | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| 4-Phenylbutanoic Acid | Polyphosphoric Acid (PPA) | Classic, strong acid-catalyzed method. | |

| 4-Phenylbutanoyl Chloride | Aluminum Chloride (AlCl₃) | Standard Lewis acid catalysis; often requires stoichiometric amounts. | masterorganicchemistry.com |

| 4-Arylbutyric Acids | Bismuth(III) or other metal triflates | Allows for true catalytic amounts of Lewis acid. | researchgate.net |

| Arylalkyl Acid Chlorides | Hexafluoroisopropanol (HFIP) | Catalyst-free conditions promoted by the solvent. | organic-chemistry.org |

| Keto Acids/Esters | Triflic Acid (TfOH) / Et₃SiH | Metal-free, one-pot reductive cyclization. | wikipedia.org |

Palladium-Catalyzed Annulation and Other Transition Metal-Mediated Cyclizations

Transition metal catalysis offers powerful and efficient alternatives for constructing the tetralone framework. Palladium-catalyzed annulation reactions, in particular, have been developed to build cyclic systems through various C-H activation and coupling sequences. masterorganicchemistry.comorgsyn.org For instance, a palladium-catalyzed [2+2+1] annulation has been reported, which can create fused cyclopentanone (B42830) rings, showcasing the potential for complex scaffold synthesis. semanticscholar.org While not a direct synthesis of the core tetralone six-membered ring, these methods illustrate the power of palladium in ring-forming reactions.

Rhodium catalysts have also been employed. An endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes, catalyzed by a Rh(I) complex, generates 3,4-dihydronaphthalen-1(2H)-one products in good yields and with high enantioselectivities. organic-chemistry.org Such transition-metal-catalyzed methods are attractive due to their high efficiency and selectivity under often mild reaction conditions. chemsrc.com

Introduction of the Ethyl Group: Regioselective Alkylation and Arylation Strategies

To synthesize the target molecule, this compound, the ethyl group must be introduced regioselectively onto the aromatic ring. This can be accomplished either by direct alkylation of a pre-formed tetralone or by using an ethyl-substituted starting material prior to cyclization.

Direct Alkylation Approaches to 6-Ethyl Substitution

The direct introduction of an ethyl group onto the 3,4-dihydronaphthalen-1(2H)-one core via a Friedel-Crafts alkylation presents significant challenges. The primary issue is regioselectivity. The tetralone ring contains a deactivating acyl group and an activating alkyl portion fused to the benzene ring. Electrophilic attack can potentially occur at either the C-6 or C-8 position.

Furthermore, Friedel-Crafts alkylation reactions are notoriously difficult to control because the product, an alkyl-substituted arene, is more nucleophilic and thus more reactive than the starting material. This often leads to polyalkylation, where multiple ethyl groups are added to the ring, resulting in a mixture of products and low yields of the desired mono-substituted compound. rsc.orgnih.gov Due to these control issues, direct alkylation is a less common and generally less efficient strategy for preparing specifically 6-ethyl-substituted tetralones.

Precursor Functionalization and Subsequent Cyclization to Achieve 6-Ethyl Substitution

A more reliable and regioselective strategy involves functionalizing the aromatic precursor with the ethyl group before the ring-closing reaction. This approach ensures the ethyl group is positioned correctly in the final product.

A prime example of this strategy is a modification of the Haworth synthesis. The synthesis would commence with ethylbenzene (B125841) instead of benzene. The Friedel-Crafts acylation of ethylbenzene with succinic anhydride in the presence of AlCl₃ would preferentially occur at the para position due to the ortho,para-directing nature of the ethyl group and steric hindrance at the ortho position. This yields 3-(4-ethylbenzoyl)propanoic acid. Following reduction of the keto group, the resulting 4-(4-ethylphenyl)butanoic acid is then subjected to intramolecular Friedel-Crafts acylation. The cyclization is directed to the position ortho to the ethyl group, yielding the desired this compound with high regiochemical control.

This precursor functionalization approach is also seen in the total synthesis of natural products. For example, in the synthesis of (±)-O-methylasparvenone, a regioselective reductive alkylation using ethyl iodide was performed on a substituted benzaldehyde (B42025) derivative early in the synthetic sequence. semanticscholar.org This step installed the required ethyl group before the subsequent reactions that ultimately formed the fused ring system, demonstrating the strategic advantage of early-stage functionalization.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | Friedel-Crafts ethylation of a pre-formed tetralone ring. | Potentially shorter synthetic route. | Poor regioselectivity (mixture of 6- and 8-isomers); risk of polyalkylation. rsc.org |

| Precursor Functionalization | Using an ethyl-substituted precursor (e.g., ethylbenzene) which is then cyclized. | Excellent regiochemical control; avoids polyalkylation issues. | May require a longer synthetic sequence. |

Stereoselective Introduction of the Ethyl Moiety

The creation of a chiral center at the ethyl-bearing carbon in this compound requires stereoselective methods. Asymmetric alkylation of a precursor, 6-bromo- or 6-triflyloxy-3,4-dihydronaphthalen-1(2H)-one, is a common strategy. This is often achieved through the use of chiral auxiliaries, which temporarily impart chirality to the substrate, guiding the approach of the electrophile. york.ac.uk

One widely adopted class of chiral auxiliaries is derived from amino alcohols, such as pseudoephedrine. nih.gov The tetralone precursor is first condensed with the chiral auxiliary to form a chiral enamine or imine. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), selectively forms one diastereomer of the enolate. The steric hindrance provided by the auxiliary directs the subsequent alkylation with an ethylating agent (e.g., ethyl iodide) to the opposite face of the enolate, resulting in a high degree of diastereoselectivity. nih.gov The auxiliary can then be cleaved, typically by hydrolysis, to yield the enantiomerically enriched 6-ethyl-tetralone. york.ac.uk

| Chiral Auxiliary | Typical Reaction | Key Feature | Typical Diastereomeric Ratio (dr) |

|---|---|---|---|

| Pseudoephedrine | Alkylation of amides | Forms crystalline derivatives; easily removed | >95:5 nih.gov |

| Evans' Oxazolidinones | Alkylation of imides | Highly predictable stereochemical outcome | >99:1 researchgate.net |

| SAMP/RAMP Hydrazones | Alkylation of ketones/aldehydes | Reliable for α-alkylation of carbonyls | >95:5 |

The stereochemical outcome is highly dependent on the geometry of the enolate and the nature of the auxiliary. The reaction conditions, including the choice of solvent and base, are critical for achieving high diastereoselectivity. researchgate.net

Novel and Emerging Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and scalable processes. For a molecule like this compound, this involves innovating the core tetralone synthesis, which is often achieved via an intramolecular Friedel-Crafts reaction. acs.orgdatapdf.com

Traditional Friedel-Crafts acylation, a key step in forming the tetralone ring from a precursor like 4-(4-ethylphenyl)butanoic acid, often relies on stoichiometric amounts of Lewis acids (e.g., AlCl₃) and halogenated solvents, which generate significant waste. datapdf.comacs.org Green chemistry approaches seek to mitigate these issues.

One greener alternative involves using methanesulfonic anhydride as a promoter, which allows the reaction to proceed with the parent carboxylic acid, avoiding the need to form an acid chloride with agents like thionyl chloride. acs.org This method minimizes halogenated waste. Another approach employs solid acid catalysts or metal triflates, which can be used in catalytic amounts and are often recoverable and reusable. researchgate.netresearchgate.net Furthermore, visible-light photocatalysis has been developed for the direct construction of 4-aryl tetralones from styrenes and molecular oxygen, representing a highly environmentally benign method that utilizes a clean energy source. rsc.org

| Method | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Traditional | AlCl₃ (stoichiometric) | CS₂, Dichloromethane | Well-established |

| Greener (Anhydride) | Methanesulfonic anhydride | Solvent-free or high-boiling cosolvent | Halogen-free, reduced waste acs.org |

| Greener (Catalytic) | Metal triflates, Zeolites | Ionic liquids, high-boiling solvents | Catalytic, reusable catalyst researchgate.netresearchgate.net |

| Photocatalytic | Organic Dye (e.g., Acridinium) | Acetonitrile | Uses visible light, O₂ as oxidant rsc.org |

These methods reduce the environmental impact by minimizing hazardous reagents and waste streams, aligning with the principles of sustainable chemistry. nih.gov

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. d-nb.infoflinders.edu.au The synthesis of the tetralone core of this compound via Friedel-Crafts alkylation or acylation is well-suited to continuous flow conditions.

In a typical setup, a solution of the precursor, such as 4-(4-ethylphenyl)butanoyl chloride, is pumped through a heated tube or microreactor packed with a heterogeneous acid catalyst, such as montmorillonite (B579905) clay or silica-supported phosphotungstic acid. rsc.orgnih.govresearchgate.net This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity compared to batch methods. The ability to operate at temperatures above the solvent's boiling point can dramatically accelerate reaction rates. acs.org Multi-step syntheses, including sequential Friedel-Crafts reactions and subsequent modifications, can be telescoped into a single continuous process, minimizing manual handling and isolation of intermediates. jst.org.in

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions to produce enantiomerically pure compounds. nih.gov For this compound, enzymes can be used to establish the key stereocenter.

One prominent strategy is the enzymatic kinetic resolution of a racemic precursor. For instance, a racemic alcohol precursor to the desired tetralone can be selectively acylated by a lipase, separating the two enantiomers. nih.govsemanticscholar.orgmdpi.com Alternatively, the carbonyl group of a racemic tetralone can be asymmetrically reduced by a ketoreductase (KRED) or whole-cell biocatalysts like baker's yeast. nih.govnih.gov This often yields one enantiomer of the corresponding alcohol with high enantiomeric excess, leaving the other enantiomer of the ketone unreacted. This approach provides access to both enantiomers of the target molecule or its chiral precursors. nih.gov The development of engineered enzymes continues to expand the scope of substrates and improve the selectivity of these transformations. nih.gov

Purification and Isolation Methodologies for Synthetic Research

The isolation of this compound from a reaction mixture in high purity is essential for its characterization and further use. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Standard laboratory procedures often begin with a liquid-liquid extraction to remove inorganic salts and highly polar or nonpolar impurities. For moderately volatile compounds like α-tetralone, steam distillation can be an effective purification technique. orgsyn.org

Crystallization is a powerful method for obtaining highly pure solid compounds, provided a suitable solvent system can be found that selectively dissolves impurities while allowing the target compound to crystallize upon cooling. nih.gov

For non-crystalline products or for separating mixtures of closely related compounds (e.g., regioisomers or stereoisomers), chromatographic techniques are indispensable.

Column Chromatography: Performed on silica (B1680970) gel or alumina, this is the most common method for routine purification in a research setting. acs.org

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution and is used for purifying small to medium quantities of material to very high purity. nih.gov For separating enantiomers, chiral stationary phases (CSPs) or chiral mobile phase additives can be employed. nih.gov Semi-preparative LC is particularly effective for isolating desired compounds from complex synthetic mixtures, allowing for a significant increase in purity.

The purity of the final product is typically assessed using analytical techniques such as HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Electrophilic and Nucleophilic Reactivity at the Carbonyl Center

The ketone functional group is a primary locus of reactivity in this compound. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

The electrophilic carbonyl carbon readily undergoes addition reactions with a variety of nucleophiles. libretexts.org These reactions proceed via the formation of a tetrahedral intermediate, which is then protonated to yield the final addition product. The specific outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions employed.

A notable example is the formation of cyanohydrins through the addition of hydrogen cyanide. This reaction is typically base-catalyzed, where the cyanide ion acts as the nucleophile. libretexts.org The resulting cyanohydrins are versatile synthetic intermediates. Similarly, organometallic reagents such as Grignard reagents and organolithium compounds add to the carbonyl group to form tertiary alcohols.

Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are also characteristic of this carbonyl center. For instance, reactions with primary amines yield imines, while reactions with hydroxylamine (B1172632) produce oximes. These reactions are often catalyzed by acid.

| Reaction Type | Reagent | Product |

| Cyanohydrin Formation | NaCN, H+ | 1-cyano-6-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Grignard Reaction | Phenylmagnesium bromide (PhMgBr), then H3O+ | 6-ethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph3P=CH2) | 6-ethyl-1-methylene-1,2,3,4-dihydronaphthalene |

| Imine Formation | Methylamine (CH3NH2), acid catalyst | N-((E)-6-ethyl-3,4-dihydronaphthalen-1(2H)-ylidene)methanamine |

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) imparts acidity, allowing for the formation of enolates. wikipedia.orgyoutube.com In this compound, the methylene protons at the C-2 position are acidic and can be abstracted by a suitable base. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) ensures essentially quantitative conversion to the enolate. youtube.com Weaker bases, such as alkoxides, establish an equilibrium between the ketone and the enolate. bham.ac.uk

The resulting enolate is a powerful nucleophile, with electron density distributed between the α-carbon and the oxygen atom. wikipedia.org It can react with a range of electrophiles at the α-carbon, leading to alpha-substitution reactions. msu.eduyoutube.com These reactions are fundamental for carbon-carbon bond formation. For example, alkylation of the enolate with an alkyl halide introduces a new alkyl group at the C-2 position. Halogenation at the alpha position can also be achieved under either acidic or basic conditions. msu.edu

| Reaction Type | Reagents | Product |

| Alkylation | 1. LDA, THF, -78 °C2. Methyl iodide (CH3I) | 6-ethyl-2-methyl-3,4-dihydronaphthalen-1(2H)-one |

| Aldol (B89426) Addition | 1. LDA, THF, -78 °C2. Benzaldehyde (PhCHO)3. H2O | 2-(hydroxy(phenyl)methyl)-6-ethyl-3,4-dihydronaphthalen-1(2H)-one |

| Halogenation (Basic) | Br2, NaOH | 2,2-dibromo-6-ethyl-3,4-dihydronaphthalen-1(2H)-one |

| Halogenation (Acidic) | Br2, H+ | 2-bromo-6-ethyl-3,4-dihydronaphthalen-1(2H)-one |

Reactivity of the Aromatic Ring System

The substituted benzene ring in this compound is the site for various substitution and redox reactions, influenced by the electronic properties of its substituents.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The reaction involves an initial attack by an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. dalalinstitute.com Subsequent loss of a proton restores the aromaticity. minia.edu.eg

In this compound, the aromatic ring is substituted with two activating groups: the ethyl group at C-6 and the fused aliphatic ring, which acts as an alkyl substituent. Both are ortho-, para-directing groups. The ethyl group directs incoming electrophiles to the C-5 and C-7 positions. The fused ring directs towards the C-5 and C-7 positions as well. Therefore, electrophilic attack is strongly favored at the C-5 and C-7 positions. Steric hindrance from the fused ring system may influence the regioselectivity between these two sites.

Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com These reactions typically require a catalyst, such as a strong acid or a Lewis acid, to generate a sufficiently potent electrophile. minia.edu.eg

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | 6-ethyl-7-nitro-3,4-dihydronaphthalen-1(2H)-one and 6-ethyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one |

| Bromination | Br2, FeBr3 | 7-bromo-6-ethyl-3,4-dihydronaphthalen-1(2H)-one and 5-bromo-6-ethyl-3,4-dihydronaphthalen-1(2H)-one |

| Friedel-Crafts Acylation | Acetyl chloride (CH3COCl), AlCl3 | 7-acetyl-6-ethyl-3,4-dihydronaphthalen-1(2H)-one and 5-acetyl-6-ethyl-3,4-dihydronaphthalen-1(2H)-one |

Nucleophilic aromatic substitution (SNAr) is generally not feasible on the parent compound because the aromatic ring is electron-rich and lacks a suitable leaving group. However, if the aromatic ring is functionalized with one or more strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a good leaving group (e.g., a halide), the SNAr reaction can occur. nih.govnih.gov

For example, if a derivative such as 7-chloro-6-ethyl-8-nitro-3,4-dihydronaphthalen-1(2H)-one were synthesized, the chlorine atom at C-7 would be activated towards nucleophilic attack. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of the nitro group is crucial for stabilizing this intermediate.

While the aromatic ring itself is resistant to oxidation under mild conditions, the alkyl side chain is susceptible. pressbooks.pub The ethyl group at the C-6 position has benzylic hydrogens, which are particularly reactive. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize the ethyl group to a carboxylic acid group, yielding 1-oxo-1,2,3,4-tetrahydronaphthalene-6-carboxylic acid. scribd.com

The aromatic ring can be reduced, but this requires forcing conditions. Catalytic hydrogenation using catalysts like platinum or rhodium under high pressure and temperature can reduce the benzene ring to a cyclohexane (B81311) ring. scribd.comopenstax.org This would result in the formation of 6-ethyldecahydronaphthalen-1-one. The ketone functional group can also be reduced. For instance, catalytic hydrogenation over a palladium catalyst can reduce the aryl ketone to an alkyl group, a reaction known as hydrogenolysis. openstax.org This would convert the starting material into 6-ethyl-1,2,3,4-tetrahydronaphthalene.

| Reaction Type | Reagents | Product |

| Side-Chain Oxidation | KMnO4, heat | 5-ethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

| Aromatic Ring Reduction | H2, Rh/C, high pressure | 6-ethyldecahydronaphthalen-1(2H)-one |

| Ketone Hydrogenolysis | H2, Pd/C | 6-ethyl-1,2,3,4-tetrahydronaphthalene |

| Ketone Reduction | NaBH4, CH3OH | 6-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is a critical aspect of its synthetic utility. The molecule possesses a prochiral carbonyl carbon and an adjacent methylene group, offering opportunities for the creation of new stereocenters and the diastereoselective and enantioselective synthesis of complex molecules.

Diastereoselective Transformations

Diastereoselective transformations of this compound are primarily centered on reactions at the carbonyl group and the α-carbon. The inherent asymmetry of the molecule, coupled with the choice of reagents, dictates the stereochemical outcome.

For instance, the reduction of the carbonyl group can yield two diastereomeric alcohols. The facial selectivity of this reduction is influenced by the steric bulk of the reducing agent. While simple hydrides like sodium borohydride (B1222165) may show low diastereoselectivity, bulkier reagents such as L-Selectride are expected to exhibit high diastereoselectivity by attacking from the less sterically hindered face of the carbonyl. In a related system, the reduction of tetralin-1,4-dione with L-selectride afforded the corresponding cis-diol with high diastereoselectivity. nih.gov

| Reducing Agent | Expected Major Diastereomer | Rationale for Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH4) | Low to moderate | Small hydride reagent, less sensitive to steric hindrance. |

| Lithium Aluminum Hydride (LiAlH4) | Moderate | Slightly bulkier than NaBH4, leading to improved selectivity. |

| L-Selectride | High | Very bulky hydride reagent, sensitive to steric environment, leading to attack from the less hindered face. |

Enantioselective Catalysis with this compound as Substrate

The synthesis of single enantiomers of chiral compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound serves as an excellent prochiral substrate for a variety of enantioselective catalytic reactions.

The enantioselective reduction of the carbonyl group can be achieved using chiral catalysts. Biocatalytic methods, employing enzymes from various microorganisms, have proven effective for the enantioselective reduction of α-tetralone to (S)-(+)-1,2,3,4-tetrahydro-1-naftol with high enantiomeric excess. nih.gov Similar methodologies could be applied to the 6-ethyl derivative. Alternatively, chiral metal complexes, such as those based on ruthenium with chiral diamine ligands, are known to be highly efficient for the asymmetric hydrogenation of ketones.

Enantioselective alkylation at the C-2 position can also be achieved using chiral phase-transfer catalysts or organocatalysts, which create a chiral environment that directs the approach of the electrophile.

| Reaction | Catalyst Type | Potential Chiral Product |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru-diamine complex | (R)- or (S)-6-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | (R)- or (S)-2-alkyl-6-ethyl-3,4-dihydronaphthalen-1(2H)-one |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., prolinol ether) | Chiral 2-(1,3-dicarbonyl)-6-ethyl-3,4-dihydronaphthalen-1(2H)-one |

Kinetic and Thermodynamic Control in Reactivity

The outcome of certain reactions involving this compound can be governed by the principles of kinetic versus thermodynamic control. This is particularly relevant in reactions that are reversible and can lead to different stereoisomeric products.

A classic example is the formation of enolates. Deprotonation at the C-2 position can lead to two different enolates. The kinetic enolate is formed faster, typically by removing a proton from the less sterically hindered position. In contrast, the thermodynamic enolate is the more stable enolate, which may be formed under conditions that allow for equilibration. The choice of base, solvent, and temperature can be used to selectively generate one enolate over the other, thereby controlling the regioselectivity of subsequent reactions.

Photochemical and Electrochemical Transformations

Beyond traditional thermal reactions, this compound is amenable to transformations induced by light or electricity, opening up avenues to unique molecular structures and reaction pathways.

Photoinduced Reaction Mechanisms

The photochemical behavior of this compound is expected to be dominated by the reactivity of the α,β-unsaturated ketone chromophore. Upon irradiation with ultraviolet light, the molecule can be excited to a higher energy state, which can then undergo a variety of photochemical reactions.

A prominent reaction is the [2+2] photocycloaddition, where the excited ketone reacts with an alkene to form a four-membered cyclobutane (B1203170) ring. nsf.govlibretexts.org This reaction can be highly stereospecific and provides a powerful method for the synthesis of complex polycyclic systems. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the excited state (singlet or triplet) and the electronic properties of the reacting alkene. Another potential photochemical pathway is the Paterno-Büchi reaction, which involves the [2+2] cycloaddition of the carbonyl group with an alkene to form an oxetane. libretexts.org

Electrochemical Oxidation and Reduction Processes

Electrochemical methods provide an alternative means to effect redox reactions on this compound. These methods can offer advantages in terms of mild reaction conditions and high selectivity.

Electrochemical Reduction: The carbonyl group can be reduced electrochemically to the corresponding alcohol. This process involves the transfer of electrons from the cathode to the carbonyl group, followed by protonation. The presence of the electron-donating ethyl group on the aromatic ring is likely to make the reduction slightly more challenging compared to the unsubstituted α-tetralone.

Electrochemical Oxidation: The aromatic ring of the molecule is susceptible to electrochemical oxidation. The ethyl group, being an activating group, is expected to lower the oxidation potential, facilitating the removal of an electron to form a radical cation. This reactive intermediate can then undergo a variety of follow-up reactions, such as nucleophilic attack by the solvent or intramolecular cyclization, to form new products. For instance, α-tetralone derivatives have been shown to undergo electrochemical conversion to spirolactones. libretexts.org

Rearrangement Reactions and Fragmentations

The study of rearrangement and fragmentation reactions provides crucial insights into the chemical behavior and structural properties of organic molecules. For this compound, these transformations are primarily explored through classical organic reactions that induce skeletal reorganization and mass spectrometry techniques that map fragmentation pathways.

Beckmann Rearrangement

A significant rearrangement applicable to this compound is the Beckmann rearrangement. This reaction transforms an oxime into an amide, and in the case of cyclic oximes, it yields a lactam. wikipedia.org The process is typically initiated by treating the corresponding oxime with an acid catalyst.

The first step in this sequence is the conversion of this compound to its oxime derivative, this compound oxime, by reaction with hydroxylamine. csbsju.edu Due to the presence of the nitrogen lone pair, the oxime can exist as two geometric isomers, (E) and (Z). The stereochemistry of the oxime is critical as the Beckmann rearrangement is stereospecific; the group that migrates is the one positioned anti-periplanar to the hydroxyl group on the nitrogen atom. alfa-chemistry.com

Treatment of the oxime with a strong acid, such as sulfuric acid or polyphosphoric acid, protonates the hydroxyl group, converting it into a good leaving group (water). wikipedia.orgmasterorganicchemistry.com This is followed by a concerted 1,2-shift of the anti-periplanar group to the nitrogen, displacing the water molecule. csbsju.edu This migration step results in the formation of a nitrilium ion intermediate, which is then attacked by water. Tautomerization of the resulting intermediate yields the final lactam product. masterorganicchemistry.com

For this compound oxime, two possible lactam products can be formed, depending on which carbon group migrates.

Migration of the C2 (alkyl) group: If the C2 methylene group is anti-periplanar to the hydroxyl group, its migration leads to the formation of 7-ethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.

Migration of the C8a (aryl) group: If the C8a aromatic carbon is anti-periplanar to the hydroxyl group, its migration results in the formation of 8-ethyl-3,4,5,6-tetrahydro-2H-benzo[b]azocin-2-one.

The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime intermediate. The reaction conditions can sometimes influence the ratio of the (E) and (Z) oxime isomers, thereby affecting the final product distribution.

Table 1: Potential Beckmann Rearrangement Products of this compound Oxime

| Migrating Group | Product Name | Lactam Structure |

| C2 (Alkyl) | 7-ethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one | 7-membered ring fused to the benzene ring. |

| C8a (Aryl) | 8-ethyl-3,4,5,6-tetrahydro-2H-benzo[b]azocin-2-one | 8-membered ring fused to the benzene ring. |

Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. While a specific mass spectrum for this compound is not detailed in the literature, its fragmentation behavior under electron ionization (EI) can be predicted based on the general principles of mass spectrometry for ketones and aromatic compounds.

Upon electron impact, this compound will form a molecular ion (M+•). The stability of the aromatic ring suggests that the molecular ion peak would be relatively intense. libretexts.org The subsequent fragmentation pathways are dictated by the presence of the keto group, the ethyl substituent, and the tetralone core.

Key expected fragmentation processes include:

α-Cleavage: The cleavage of bonds adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones. libretexts.org For this compound, this could involve the cleavage of the C1-C2 bond or the C1-C8a bond.

Cleavage of the C1-C2 bond would lead to the loss of a C3H5 radical, resulting in a fragment ion.

Cleavage of the C1-C8a bond would result in the opening of the cyclohexenone ring.

McLafferty Rearrangement: While less common in cyclic ketones lacking a sufficiently long alkyl chain with a γ-hydrogen, it's a potential pathway to consider in derivatives. For the parent compound, this is not a primary expected fragmentation.

Loss of the Ethyl Group: A prominent fragmentation would be the loss of the ethyl group (•CH2CH3, 29 Da) or a methyl group (•CH3, 15 Da) from the ethyl substituent via benzylic cleavage, which would lead to a stable benzylic cation. The loss of a methyl radical is often observed.

Retro-Diels-Alder (RDA) Reaction: The unsaturated cyclic system could potentially undergo a retro-Diels-Alder reaction, leading to the fragmentation of the six-membered non-aromatic ring. This would involve the cleavage of two bonds within the ring, resulting in the formation of two smaller, stable neutral molecules and a radical cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion Description | Proposed Structure of Fragment Ion |

| Molecular Ion (M+•) | [C12H14O]+• |

| Loss of methyl radical (M-15) | Ion resulting from the cleavage of the C-C bond in the ethyl group. |

| Loss of ethyl radical (M-29) | Ion resulting from the cleavage of the bond connecting the ethyl group to the aromatic ring. |

| α-Cleavage product (loss of C3H5) | Ion formed by cleavage of the C1-C2 bond. |

| Retro-Diels-Alder product | Fragments resulting from the cleavage of the dihydronaphthalene ring. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

Multi-dimensional NMR experiments are essential for establishing the connectivity of atoms within a molecule. For this compound, these techniques reveal the intricate network of proton-proton and proton-carbon correlations.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is utilized to identify protons that are coupled to each other, typically through two or three bonds. uvic.caufrgs.br In the aliphatic region of this compound, cross-peaks would be observed between the protons at C-2, C-3, and C-4, confirming their sequential arrangement in the dihydronaphthalenone ring. Similarly, correlations between the methylene and methyl protons of the ethyl group at C-6 would be evident. github.iosdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. chegg.com This technique allows for the unambiguous assignment of each protonated carbon in the molecule by linking the proton and carbon chemical shifts. For instance, the protons of the ethyl group would show correlations to their respective carbon signals, as would the protons on the C-2, C-3, and C-4 positions of the ring. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | ~198 | H-2, H-8 |

| 2 | ~2.6 (t) | ~39 | C-1, C-3, C-4, C-4a |

| 3 | ~2.1 (m) | ~23 | C-1, C-2, C-4, C-4a |

| 4 | ~2.9 (t) | ~30 | C-2, C-3, C-4a, C-5, C-8a |

| 4a | - | ~133 | H-4, H-5 |

| 5 | ~7.2 (d) | ~127 | C-4, C-4a, C-6, C-7, C-8a |

| 6 | - | ~145 | H-5, H-7, H-1' |

| 7 | ~7.3 (dd) | ~129 | C-5, C-6, C-8, C-8a, C-1' |

| 8 | ~8.0 (d) | ~127 | C-1, C-4a, C-7, C-8a |

| 8a | - | ~143 | H-4, H-5, H-7, H-8 |

| 1' | ~2.7 (q) | ~29 | C-5, C-6, C-7, C-2' |

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance without the need for a specific reference standard of the analyte. bwise.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. libretexts.org

For the synthesis of this compound, qNMR can be employed to monitor the progress of the reaction by comparing the integrals of signals corresponding to the starting materials and the product. This allows for the determination of reaction kinetics and optimization of reaction conditions.

Furthermore, the purity of the final product can be accurately assessed using qNMR. By adding a known amount of an internal standard with a well-resolved signal to a precisely weighed sample of the compound, the absolute purity of the this compound can be calculated from the integral ratios. This method provides a high degree of accuracy and is recognized as a primary analytical technique.

For derivatives of this compound that are chiral, determining the absolute stereochemistry is crucial. NMR spectroscopy offers several methods for this purpose.

Anisotropic Effects: The magnetic field experienced by a nucleus can be influenced by the presence of nearby functional groups that exhibit magnetic anisotropy, such as aromatic rings or carbonyl groups. This effect is distance and orientation-dependent. In chiral derivatives of this compound, the spatial arrangement of substituents can lead to distinct differences in the chemical shifts of certain protons in the two enantiomers when a chiral solvating agent or a chiral derivatizing agent is used. By analyzing these differential shifts, the absolute configuration can often be deduced.

Chiral Auxiliary Methods: In asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. These chiral molecules are temporarily attached to the substrate and can be later removed. The diastereomers formed in this process can be distinguished by NMR spectroscopy. Analysis of the NMR spectra of the diastereomeric intermediates, often aided by techniques like NOESY to determine through-space proton-proton proximities, can allow for the assignment of the newly created stereocenter's configuration relative to the known stereochemistry of the chiral auxiliary. researchgate.net For instance, if a chiral auxiliary is used to introduce a substituent at a specific position in the dihydronaphthalenone ring, the stereochemistry of the product can be determined by analyzing the NMR data of the diastereomeric products. chemrxiv.org

Mass Spectrometry (MS) in Mechanistic Studies and Derivatization Profiling

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. uobasrah.edu.iq

Electron ionization (EI) mass spectrometry of this compound would lead to the formation of a molecular ion, which can then undergo various fragmentation reactions. Understanding these fragmentation pathways provides valuable structural information. libretexts.orgyoutube.com

Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, a likely fragmentation would be the loss of an ethyl radical (M-29) via benzylic cleavage, leading to a stable cation. Another probable fragmentation is the loss of ethylene (B1197577) (M-28) through a retro-Diels-Alder type reaction of the dihydronaphthalenone ring.

Table 2: Plausible Mass Spectral Fragmentation of this compound

| m/z | Proposed Fragment | Plausible Origin |

|---|---|---|

| 174 | [C₁₂H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 146 | [M - C₂H₄]⁺˙ | Retro-Diels-Alder fragmentation |

| 145 | [M - C₂H₅]⁺ | Loss of an ethyl radical (benzylic cleavage) |

| 118 | [C₉H₁₀]⁺˙ | Subsequent fragmentation of the [M - C₂H₄]⁺˙ ion |

Isotope labeling studies can be employed to further elucidate these fragmentation mechanisms. nih.gov By selectively replacing certain atoms with their heavier isotopes (e.g., ¹³C or ²H), the movement of these atoms during fragmentation can be tracked, providing definitive evidence for the proposed pathways.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. rsc.org For this compound, with a molecular formula of C₁₂H₁₄O, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. This is a critical step in the characterization of a new compound or the verification of a known one.

Coupled Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Coupled or "hyphenated" techniques are powerful tools in analytical chemistry, combining a separation method with a detection method to analyze complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital for the identification and quantification of this compound and its derivatives, especially in contexts like reaction monitoring, metabolite identification, and purity assessment. kuleuven.behpst.cz

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like tetralone derivatives. In GC-MS, the sample mixture is vaporized and separated based on boiling point and polarity on a capillary column. jocpr.com As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. For this compound, characteristic fragments would be expected from the loss of the ethyl group (M-29) and cleavage of the dihydronaphthalenone ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is preferred for non-volatile, thermally labile, or high molecular weight derivatives. kuleuven.be The separation occurs in the liquid phase, typically using a reversed-phase column. nih.gov The eluent is then introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions with minimal fragmentation. thermofisher.comamazonaws.com This "soft" ionization is advantageous for determining the molecular weight of the parent compound. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated, fragmented, and analyzed to reveal structural details. nih.gov LC-MS/MS is highly sensitive and selective, making it ideal for detecting trace amounts of derivatives in complex biological or environmental matrices. nih.govthermofisher.com

The table below illustrates the typical application of these techniques.

| Technique | Principle of Separation | Principle of Detection | Application for this compound |

| GC-MS | Volatility and polarity | Mass-to-charge ratio of fragments | Purity analysis, identification of volatile byproducts in synthesis |

| LC-MS | Polarity (Reversed-Phase) | Mass-to-charge ratio of molecular ion | Analysis of non-volatile derivatives, metabolic studies, quantification in complex mixtures |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing its vibrational modes. wikipedia.orgdocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The spectrum for this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the 1680-1700 cm⁻¹ region for α,β-unsaturated ketones. Other key absorptions would include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic ethyl and ring methylene groups (~2850-2960 cm⁻¹), as well as C=C stretching from the aromatic ring (~1450-1600 cm⁻¹). nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. wikipedia.org It relies on changes in the polarizability of a molecule during vibration. nih.gov For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, whereas the carbonyl stretch might be weaker compared to its IR absorption. This makes Raman spectroscopy particularly useful for studying the skeletal vibrations of the naphthalenone core. nih.govresearchgate.net Because water is a weak Raman scatterer, this technique is also well-suited for studying reactions in aqueous media. wikipedia.org

These techniques are invaluable for monitoring the progress of a chemical reaction. For instance, in a reaction involving the modification of the carbonyl group, the disappearance of its characteristic IR peak can signify the completion of the reaction.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 (Strong) | 1680 - 1700 (Weak-Medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Medium) |

| Aromatic C=C | Stretch | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction of this compound Derivatives

In such structures, the benzene ring is planar, while the adjacent non-aromatic ring containing the carbonyl group adopts a distorted half-chair or envelope conformation. researchgate.netnih.gov Single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and torsion angles. For instance, the C=O bond length is typically around 1.23 Å. researchgate.net The technique also elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonds (if applicable) or van der Waals forces that stabilize the solid-state structure. nih.govresearcher.life

Co-crystal and Inclusion Complex Studies

Co-crystallization is a powerful technique used to modify the physicochemical properties of a solid, such as solubility, melting point, and stability, without altering its covalent structure. nih.gov A co-crystal consists of the active pharmaceutical ingredient (API) and a benign co-former held together in a stoichiometric ratio by non-covalent interactions, typically hydrogen bonds. researchgate.net

For a compound like this compound, which possesses a hydrogen bond acceptor (the carbonyl oxygen), co-crystals could be formed with various hydrogen bond donors. These studies are critical in pharmaceutical development for optimizing the properties of a drug candidate. nih.gov X-ray diffraction is essential for confirming the formation of a new crystalline phase and characterizing the specific intermolecular interactions between the compound and the co-former. researchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to predict and understand the behavior of molecules, complementing experimental data. mdpi.comsciencepg.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. icm.edu.pltandfonline.com By solving approximations of the Schrödinger equation, DFT can be used to optimize the geometry of this compound and calculate various properties. researchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. icm.edu.pl

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would show a negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. tandfonline.com

Vibrational Frequencies: DFT can predict the vibrational spectra (IR and Raman) of a molecule. icm.edu.pl Comparing these calculated frequencies with experimental data can aid in the assignment of spectral bands and confirm the molecular structure.

The table below summarizes key computational parameters and their significance.

| DFT Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Predicts sites for electrophilic attack; relates to ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Predicts sites for nucleophilic attack; relates to electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

| MESP | Molecular Electrostatic Potential map | Visualizes charge distribution and predicts reactive sites for intermolecular interactions. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound at an atomic level. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational energy landscape and probe the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, often filled with a chosen solvent (e.g., water, chloroform) to mimic experimental conditions.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to achieve a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data, which is a record of the positions and velocities of all atoms over time.

Analysis of the MD trajectory can reveal key insights into the conformational preferences of the dihydronaphthalenone ring (e.g., half-chair, twist-boat conformations) and the rotational freedom of the ethyl group. Furthermore, by simulating the molecule in the presence of other molecules, the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern its behavior in a condensed phase can be characterized.

Interactive Data Table: Illustrative Conformational Analysis Data from MD Simulations

Below is a hypothetical interactive table showcasing the type of data that could be generated from MD simulations for different conformers of this compound. The user can sort the data by clicking on the column headers.

| Conformer | Dihedral Angle (C2-C3-C4-C4a) (°) | Ethyl Group Torsion Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| Half-Chair 1 | 55.2 | 60.5 | 0.00 | 45.3 |

| Half-Chair 2 | -54.8 | 178.2 | 0.25 | 35.1 |

| Twist-Boat 1 | 30.1 | -75.3 | 1.80 | 10.5 |

| Twist-Boat 2 | -29.5 | 88.9 | 2.10 | 9.1 |

Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule.

Quantum Chemical Studies of Reaction Transition States and Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for investigating the mechanisms of chemical reactions involving this compound. These methods can be used to locate and characterize the transition state (TS) structures, which are the highest energy points along a reaction coordinate, and to map out the entire reaction pathway. nih.gov

For instance, the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto activated aromatic rings, could be computationally studied for this molecule. acs.orgacs.org Quantum chemical calculations would be employed to:

Optimize Reactant and Product Geometries: Determine the lowest energy structures of the starting materials and the final products.

Locate the Transition State: Identify the saddle point on the potential energy surface that connects reactants and products. This is often a computationally intensive task. youtube.com

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By performing these calculations, researchers can gain a detailed understanding of the reaction mechanism at a molecular level, including the breaking and forming of chemical bonds. scielo.br This knowledge is invaluable for optimizing reaction conditions and predicting the outcomes of new reactions.

Interactive Data Table: Hypothetical Quantum Chemical Data for a Reaction Pathway

This interactive table presents hypothetical data that could be obtained from quantum chemical calculations for a proposed reaction involving this compound.

| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.00 | N/A | 0 |

| Transition State 1 | 25.3 | C-C: 2.15 | -350.2 |

| Intermediate | 5.8 | C-C: 1.54 | 0 |

| Transition State 2 | 18.9 | C-H: 1.88 | -275.6 |

| Products | -15.2 | N/A | 0 |

Note: This data is for illustrative purposes and does not represent actual calculated values for this specific reaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are also widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule, as their geometries will influence the calculated chemical shifts. mdpi.com

Geometry Optimization: Optimizing the geometry of each significant conformer at a suitable level of theory.

Chemical Shift Calculation: Calculating the isotropic shielding values for each nucleus in each conformer.

Boltzmann Averaging: Averaging the chemical shifts of the different conformers based on their calculated relative energies and populations.

The predicted chemical shifts can then be compared to experimental spectra to aid in signal assignment and structural elucidation. youtube.comyoutube.com

Vibrational Frequencies: The calculation of vibrational frequencies (e.g., for Infrared spectroscopy) is another valuable tool. youtube.com After optimizing the molecular geometry, a frequency calculation is performed. The results provide the frequencies of the normal modes of vibration, which correspond to the absorption bands in an IR spectrum. These calculations can help in assigning the peaks in an experimental spectrum to specific molecular motions.

Interactive Data Table: Illustrative Predicted Spectroscopic Data

The following interactive table provides an example of predicted NMR chemical shifts and vibrational frequencies for this compound.

| Parameter | Predicted Value | Experimental Value (Hypothetical) | Assignment |

| ¹H NMR (ppm) | 7.85 | 7.90 | H-8 |

| ¹H NMR (ppm) | 7.21 | 7.25 | H-5 |

| ¹³C NMR (ppm) | 198.5 | 199.1 | C=O (C-1) |

| ¹³C NMR (ppm) | 145.2 | 144.8 | C-6 |

| IR Freq. (cm⁻¹) | 1685 | 1680 | C=O stretch |

| IR Freq. (cm⁻¹) | 2960 | 2955 | C-H stretch (ethyl) |

Note: This data is purely illustrative and intended to demonstrate the type of information that can be generated.

Role of 6 Ethyl 3,4 Dihydronaphthalen 1 2h One in Complex Molecule Synthesis and Materials Science

Utilization as a Building Block in Multi-Step Organic Synthesis

The dihydronaphthalenone core is a prevalent structural motif in a variety of complex organic molecules. Its chemical functionality allows for a range of transformations, making it a valuable intermediate in multi-step synthetic sequences.

Application in the Construction of Polycyclic Aromatic Compounds

While specific examples detailing the use of 6-ethyl-3,4-dihydronaphthalen-1(2H)-one in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, the general utility of tetralone derivatives in such transformations is well-established. These reactions often involve the construction of additional aromatic rings onto the existing dihydronaphthalene framework.

One common strategy involves the Friedel-Crafts reaction, where the tetralone can be acylated or alkylated, followed by cyclization and aromatization to form larger polycyclic systems. For instance, tetralone itself can serve as a starting point for the synthesis of uniformly 13C-labeled PAHs like phenanthrene (B1679779) and benz[a]anthracene. nih.gov Another approach involves an interrupted Vilsmeier-Haack reaction of tetralones to produce multisubstituted 1-chloronaphthalenes, which are valuable precursors for more complex PAHs. chemicalbook.comacs.org

Iron(III)-catalyzed carbonyl-olefin metathesis reactions represent another modern approach to synthesizing PAHs from aryl ketone precursors, which could be applicable to this compound. nih.gov This method is noted for its operational simplicity and high functional group compatibility. nih.gov The following table summarizes representative reactions using tetralone analogues for the synthesis of PAHs.

| Starting Material Analogue | Reagents and Conditions | Product Type | Reference(s) |

| Tetralone | 1. Succinic anhydride (B1165640), AlCl3; 2. Zn(Hg), HCl; 3. H2SO4; 4. Pd/C, heat | Phenanthrene derivatives | nih.gov |

| Substituted Tetralones | POCl3, DMF, then an oxidizing agent | Polysubstituted 1-chloronaphthalenes | chemicalbook.comacs.org |

| Aryl Ketones with Olefinic Chains | FeCl3 (catalyst) | Polycyclic Aromatic Hydrocarbons | nih.gov |

Synthesis of Nitrogen or Oxygen Heterocycles Incorporating the Dihydronaphthalenone Moiety

The carbonyl group and the adjacent α-methylene protons of the dihydronaphthalenone ring system are key functional handles for the construction of fused nitrogen and oxygen-containing heterocycles. While direct examples for the 6-ethyl derivative are limited, numerous protocols exist for related tetralones.

Nitrogen Heterocycles: The synthesis of nitrogen-containing heterocycles often involves condensation reactions with nitrogen-based nucleophiles. For example, 6-amino-3,4-dihydro-1(2H)-naphthalenone, an analogue, can be used to synthesize more complex nitrogen heterocycles through substitution reactions. orgsyn.org The reaction of tetralone derivatives with amines and other reagents can lead to the formation of fused quinoline (B57606) and acridine (B1665455) structures. researchgate.net Greener synthetic approaches, utilizing water or bio-based solvents, have been developed for the synthesis of various aromatic nitrogen-containing heterocycles, some of which could be adapted for dihydronaphthalenone substrates. nih.govmdpi.com

Oxygen Heterocycles: For the synthesis of oxygen heterocycles, reactions often target the carbonyl group or involve cyclization reactions with oxygen-containing reagents. For instance, iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols can yield fused oxa-heterocycles. rsc.org The dihydronaphthalenone moiety can be envisioned to participate in similar cyclization strategies. The synthesis of flavones, flavonones, and chromones has been achieved through intermediates that could be conceptually derived from tetralone-like structures. researchgate.net

The table below provides examples of synthetic routes to heterocycles using tetralone analogues.

| Starting Material Analogue | Reagents and Conditions | Product Heterocycle Type | Reference(s) |

| 6-Amino-1-tetralone | (2-bromoethyl)ether, K2CO3, DMF | Fused morpholine (B109124) ring | organic-chemistry.org |

| 6-Methoxy-1-tetralone oxime | Beckmann rearrangement conditions | Benzazepinone | ossila.com |

| Cyclic 1,3-diones (related structure) | Propargylic alcohols, I2 | Fused oxa-heterocycles | rsc.org |

These methodologies underscore the potential of this compound to serve as a precursor to a diverse range of heterocyclic compounds.

Intermediate in Natural Product Synthesis (excluding biological activity)

The tetralone framework is a key structural element in numerous natural products, particularly steroids, terpenoids, and alkaloids. Consequently, tetralone derivatives are frequently employed as intermediates in the total synthesis of these complex molecules. While a specific synthetic route to a natural product employing this compound is not prominently reported, the general strategies for natural product synthesis often rely on building blocks with similar structural and functional features.

For example, the synthesis of various natural products involves the use of vicinal ketoesters as key intermediates, which can be prepared from cyclic ketones like tetralone. nih.gov The strategic placement of functional groups on the tetralone ring allows for the stereocontrolled construction of complex polycyclic systems. The anticipation of natural product structures through synthesis often involves the use of versatile and readily modifiable building blocks, a role that could be fulfilled by this compound. nih.gov The synthesis of analogues of the natural product combretastatin (B1194345) A-4, for instance, has utilized substituted dihydronaphthalenones. rsc.org

Precursor for Advanced Materials and Functional Molecules

The aromatic and carbonyl functionalities of this compound suggest its potential as a precursor for the development of advanced materials with specific electronic and optical properties.

Optoelectronic Materials: Integration into Fluorescent or Phosphorescent Systems

The integration of the dihydronaphthalenone core into larger conjugated systems could lead to materials with interesting photophysical properties. The development of organic light-emitting diodes (OLEDs) and fluorescent probes often relies on molecules with tunable electronic properties.

Fluorescent Systems: Research has shown that tetralin pyrimidine (B1678525) derivatives derived from longifolene (B8805489) exhibit fluorescence properties. rsc.org This suggests that the tetralone scaffold, when appropriately functionalized and incorporated into a suitable molecular framework, can contribute to fluorescence. The synthesis of fluorescent probes for anions has been demonstrated with perylene (B46583) derivatives, highlighting a design strategy where a recognition event modulates the photophysical properties of a fluorophore. nih.gov While not directly involving a tetralone, the principles could be applied. The optoelectronic properties of coumarin (B35378) derivatives, another class of fluorescent compounds, are heavily influenced by substituent effects, a principle that would also apply to derivatives of this compound. sci-hub.boxmdpi.com

Phosphorescent Systems: Organic room-temperature phosphorescence (ORTP) is a desirable property for applications in sensing, imaging, and lighting. The generation of phosphorescent materials often involves promoting intersystem crossing (ISC) from a singlet to a triplet excited state. This can be achieved by incorporating heavy atoms or specific functional groups like carbonyls. wikipedia.org The carbonyl group within the this compound structure could potentially facilitate ISC, making it a candidate for incorporation into phosphorescent material designs. wikipedia.orgresearchgate.net

The following table outlines general strategies and findings related to the development of fluorescent and phosphorescent materials that could be relevant for derivatives of this compound.

| Material Type | Design Strategy | Relevant Findings | Reference(s) |

| Fluorescent | Incorporation of tetralin into pyrimidine heterocycles. | Resulting compounds exhibit noticeable fluorescence. | rsc.org |

| Fluorescent | "Push-pull" electronic effects in coumarin dyes. | Substituent location and nature strongly influence absorption and emission wavelengths. | sci-hub.boxmdpi.com |

| Phosphorescent | Incorporation of carbonyl groups to promote intersystem crossing. | Carbonyl moieties can enhance the generation of triplet excitons necessary for phosphorescence. | wikipedia.org |

| Phosphorescent | Rigid matrix formation to suppress non-radiative decay. | Embedding a chromophore in a rigid environment can enhance and prolong phosphorescence. | researchgate.net |

Polymeric Materials and Networks (excluding direct biological polymers)

The use of this compound as a monomer or precursor for polymeric materials is not a widely explored area of research. However, the chemical functionalities present in the molecule offer potential pathways for polymerization.

For instance, the carbonyl group could be a site for polymerization reactions, such as the synthesis of polyketones via Friedel-Crafts polymerization of diarylidene derivatives of cyclic ketones. researchgate.net While this example uses cyclopentanone (B42830) and cyclohexanone (B45756), the principle could be extended to dihydronaphthalenone. The aromatic ring of this compound could also be functionalized to introduce polymerizable groups. For example, conversion to a phenol (B47542) would allow for its incorporation into polyesters or polycarbonates.

Furthermore, ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. researchgate.net While this compound itself is not a typical ROMP monomer, it could be chemically modified to introduce a strained double bond, rendering it polymerizable.

At present, the application of this compound in the synthesis of polymeric materials remains a largely theoretical prospect, with further research needed to explore its potential in this area.

Structure-Property Relationships in Novel Materials Derived from this compound

There is no available research detailing the synthesis or investigation of novel materials, such as polymers or liquid crystals, derived from this compound. The general class of tetralones is recognized for its utility in creating complex molecules, but specific studies linking the 6-ethyl substitution pattern to unique material properties (e.g., thermal, optical, or electronic characteristics) are absent from the current body of scientific literature. acs.org While research exists on liquid crystals and other advanced materials derived from different aromatic cores, a connection to the 6-ethyltetralone structure has not been established. beilstein-journals.orgrevistabionatura.com

Catalysis and Ligand Design Research

Exploration as a Ligand Scaffold in Transition Metal Catalysis

A thorough search did not yield any studies where this compound or its derivatives have been explored as a ligand scaffold for transition metal catalysis. The design of ligands is a critical aspect of catalysis, with a focus on how the ligand's electronic and steric properties influence the catalytic activity and selectivity of a metal center. nih.gov Research in this area details a wide variety of molecular frameworks used as ligands, including those based on N-heterocyclic carbenes and phosphines. nih.govrsc.org However, the tetralone backbone, and specifically the 6-ethyl variant, is not mentioned in this context.

Application in Organocatalysis or Enantioselective Transformations

Similarly, the application of this compound as an organocatalyst or as a substrate in novel enantioselective transformations is not reported. Organocatalysis represents a major field in modern synthetic chemistry, utilizing small organic molecules to catalyze reactions. mdpi.comresearchgate.net While tetralones can be targets for such syntheses, there is no evidence of the 6-ethyl derivative itself being employed as a catalyst. chemicalbook.com

Supramolecular Chemistry and Self-Assembly Research

Environmental and Degradation Pathways of 6 Ethyl 3,4 Dihydronaphthalen 1 2h One in Research Contexts

Abiotic Degradation Studies

Abiotic degradation processes, which are independent of biological activity, play a crucial role in the transformation of organic compounds in the environment. These processes are primarily driven by physical and chemical factors such as light, water, and oxidizing agents.

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For aromatic compounds, this process can be initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent chemical reactions. The photodegradation of pesticides and other aromatic compounds often involves pathways such as oxidation, reduction, and cleavage of the molecular structure.

While specific photodegradation studies on 6-ethyl-3,4-dihydronaphthalen-1(2H)-one are not available in the current body of scientific literature, research on related aromatic ketones suggests that photodegradation would likely proceed through the formation of reactive intermediates. The naphthalene (B1677914) skeleton of the compound may make it susceptible to light-induced degradation. Potential photodegradation products could include hydroxylated derivatives and cleavage products of the aromatic ring.

Chemical Hydrolysis and Oxidation in Environmental Models

Chemical hydrolysis is a reaction with water that can lead to the breakdown of a compound. Generally, ketones are not readily susceptible to hydrolysis under typical environmental pH conditions. They can, however, exist in equilibrium with their geminal diol form in aqueous solutions. The rate and extent of this equilibrium are influenced by the electronic and steric properties of the substituents on the ketone.